molecular formula C17H13F5N2O2 B2383089 (3,4-Difluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-12-1

(3,4-Difluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2383089
CAS RN: 2034622-12-1
M. Wt: 372.295
InChI Key: VQUZPCSATSSYHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidinyl group, a pyridinyl group, and multiple fluorine atoms . It’s part of a class of compounds that are often used in the development of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Antimicrobial Activity of Fluorophenyl Derivatives : A study by Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, demonstrating good antimicrobial activity against certain bacterial and fungal strains, suggesting potential for developing new antimicrobials (Mallesha & Mohana, 2014).
  • Boric Acid Ester Intermediates : Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including pyrrolidin-1-yl)methanone compounds, and performed crystallographic analyses, highlighting their structural characteristics and potential in material sciences (Huang et al., 2021).

Potential Applications in Material Sciences

  • Fluorinated Polyimides : Yan et al. (2011) investigated the optical transparency and light color of highly soluble fluorinated polyimides derived from a novel pyridine-containing diamine, showing good thermal stability and optical transparency, pointing towards applications in optoelectronics and advanced materials research (Yan et al., 2011).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : Ravula et al. (2016) demonstrated the efficiency of microwave irradiation methods in synthesizing novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties, indicating the usefulness of advanced synthesis techniques in drug development (Ravula et al., 2016).

Novel Inhibitors Identification

  • Heteroaromatic Organofluorine Inhibitors : Rudnitskaya et al. (2009) screened a broad group of compounds, including substituted pyrazoles and pyrroles, identifying potential inhibitor lead compounds of fructose-1,6-bisphosphatase, crucial for developing treatments targeting metabolic disorders (Rudnitskaya et al., 2009).

Future Directions

The future directions for this compound would likely depend on its intended use. Given its complex structure and the presence of multiple functional groups, it could potentially be explored for various applications in pharmaceutical or agrochemical industries .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . This

properties

IUPAC Name

(3,4-difluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F5N2O2/c18-13-2-1-10(7-14(13)19)16(25)24-6-4-12(9-24)26-15-8-11(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZPCSATSSYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

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